molecular formula C14H26N2O2S B6206240 tert-butyl 4-(1-carbamothioyl-1-methylethyl)piperidine-1-carboxylate CAS No. 2353794-51-9

tert-butyl 4-(1-carbamothioyl-1-methylethyl)piperidine-1-carboxylate

Cat. No.: B6206240
CAS No.: 2353794-51-9
M. Wt: 286.4
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Description

Tert-butyl 4-(1-carbamothioyl-1-methylethyl)piperidine-1-carboxylate is a complex organic compound with a molecular formula of C13H24N2O2S. This compound is notable for its unique structure, which includes a piperidine ring substituted with a tert-butyl group and a carbamothioyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of tert-butyl 4-(1-carbamothioyl-1-methylethyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride and a base such as potassium carbonate.

    Addition of the Carbamothioyl Group: The carbamothioyl group is added through a reaction with isothiocyanate derivatives under controlled conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Tert-butyl 4-(1-carbamothioyl-1-methylethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group or the carbamothioyl group can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

Tert-butyl 4-(1-carbamothioyl-1-methylethyl)piperidine-1-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-carbamothioyl-1-methylethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The carbamothioyl group is known to interact with thiol groups in proteins, potentially leading to the inhibition of enzyme activity. Additionally, the piperidine ring can interact with various receptors in the body, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Tert-butyl 4-(1-carbamothioyl-1-methylethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

    Tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate: This compound has a similar piperidine ring structure but with a bromopropyl group instead of a carbamothioyl group.

    Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate:

    Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate: This compound has a methoxy(methyl)carbamoyl group, which affects its reactivity and biological activity.

Properties

CAS No.

2353794-51-9

Molecular Formula

C14H26N2O2S

Molecular Weight

286.4

Purity

95

Origin of Product

United States

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